molecular formula C10H16ClN3O4 B3082182 (1E)-2-chloro-N'-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide CAS No. 1119452-85-5

(1E)-2-chloro-N'-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide

Cat. No.: B3082182
CAS No.: 1119452-85-5
M. Wt: 277.7 g/mol
InChI Key: MCUKQHBUCGLGRA-UHFFFAOYSA-N
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Description

(1E)-2-chloro-N’-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide is a complex organic compound that features a morpholine ring, a chloro group, and an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-chloro-N’-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloroethanimidamide with 4-(morpholin-4-yl)-4-oxobutanoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1E)-2-chloro-N’-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group in the oxobutanoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Alcohol derivatives of the oxobutanoyl moiety.

    Substitution: Various substituted ethanimidamide derivatives depending on the nucleophile used.

Scientific Research Applications

(1E)-2-chloro-N’-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-Acryloylmorpholine: An acrylate monomer used in polymer chemistry.

    Morpholin-4-yl(oxo)acetic acid: A compound with similar structural features used in various chemical applications.

Uniqueness

(1E)-2-chloro-N’-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[(E)-(1-amino-2-chloroethylidene)amino] 4-morpholin-4-yl-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O4/c11-7-8(12)13-18-10(16)2-1-9(15)14-3-5-17-6-4-14/h1-7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUKQHBUCGLGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCC(=O)ON=C(CCl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)CCC(=O)O/N=C(\CCl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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